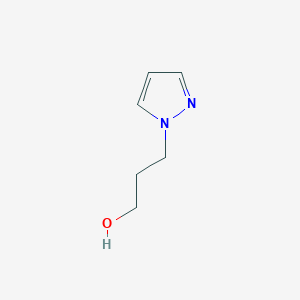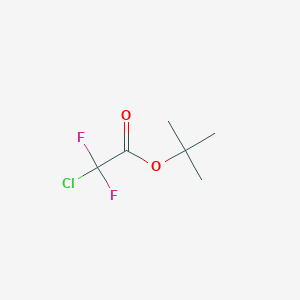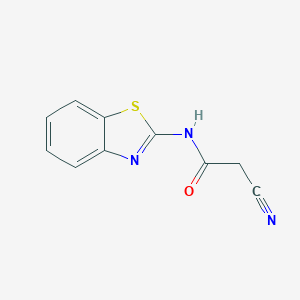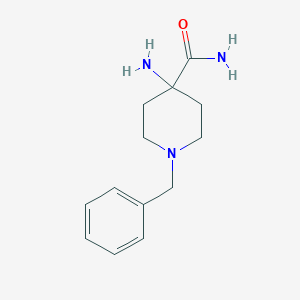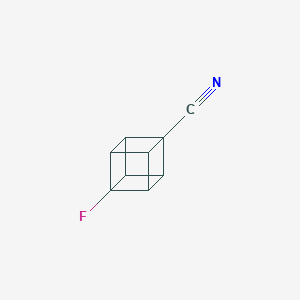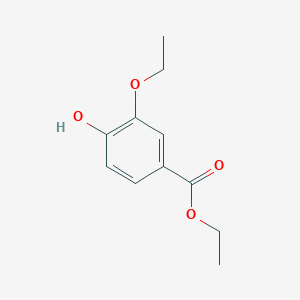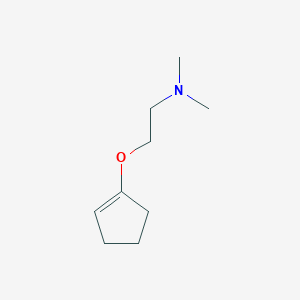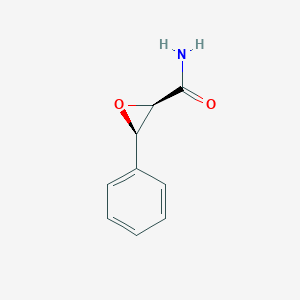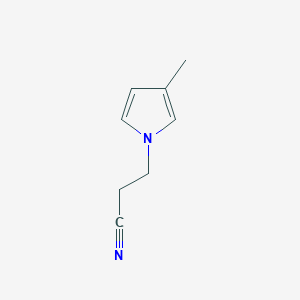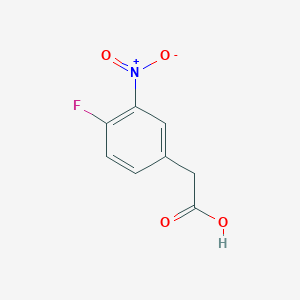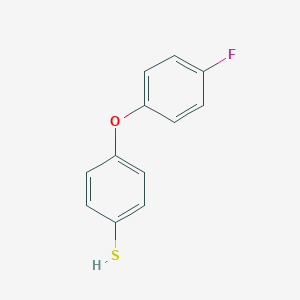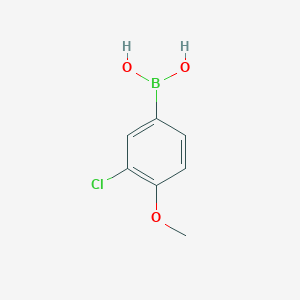
3-氯-4-甲氧基苯硼酸
描述
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, where the positioning of substituents on the aromatic ring is critical. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrated the importance of regioisomer identification through spectroscopic techniques, which was ultimately determined by single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst has been applied for the efficient synthesis of related compounds, showcasing the adaptability of synthetic methods in producing 4-methoxyphenyl derivatives (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structures of boronic acids, including those related to 3-Chloro-4-methoxyphenylboronic acid, are often characterized by their ability to form hydrogen-bonded dimers and display various conformational isomers. For example, crystal structures of 4-halophenylboronic acids revealed the significance of -B(OH)2 conformations and their role in crystal packing, highlighting the structural versatility of these compounds (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Chemical Reactions and Properties
3-Chloro-4-methoxyphenylboronic acid participates in various chemical reactions, notably in Suzuki-Miyaura coupling, which is a pivotal reaction in the formation of carbon-carbon bonds. A study demonstrated the efficacy of a nickel(II) complex in catalyzing the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, underscoring the compound's reactivity and utility in organic synthesis (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of boronic acids, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The study of supramolecular architectures of boronic acids has provided insights into their crystal packing and the role of weak interactions in stabilizing these structures (Pedireddi & Seethalekshmi, 2004).
Chemical Properties Analysis
The chemical behavior of 3-Chloro-4-methoxyphenylboronic acid, such as its reactivity in cross-coupling reactions and ability to form stable complexes, is fundamental to its applications in organic synthesis. The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex illustrates the compound's ability to participate in complex chemical transformations (Nishihara, Nara, & Osakada, 2002).
科学研究应用
-
Preparation of microtubule inhibitors as potential antitumors : This compound has been used in the synthesis of potential antitumor agents. These agents work by inhibiting microtubules, which are a part of the cell’s cytoskeleton and are crucial for cell division. Again, the specific methods and results are not provided in the source.
-
Rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation : This is another type of chemical reaction in which this compound is used as a reactant. The reaction involves the use of a rhodium catalyst and a chiral ligand. The specific procedures and outcomes are not detailed in the source.
-
Copper-catalyzed oxidative N-arylation : In this application, the compound is used in a copper-catalyzed reaction to achieve N-arylation. This is a type of reaction that forms a bond between a nitrogen atom and an aryl group. The specific methods and results are not provided in the source.
-
Intramolecular aromatic carbenoid insertion for the synthesis of fluorenes : This compound can be used in the synthesis of fluorenes, a type of polycyclic aromatic hydrocarbon. The specific methods and results are not provided in the source.
-
Preparation of borinic acid picolinate esters for use against cutaneous diseases : This compound can be used in the preparation of borinic acid picolinate esters, which have potential applications in the treatment of cutaneous diseases. The specific methods and results are not provided in the source.
-
Preparation of borinic acid picolinate esters for use against cutaneous diseases : This compound can be used in the preparation of borinic acid picolinate esters, which have potential applications in the treatment of cutaneous diseases. The specific methods and results are not provided in the source.
-
Intromolecular aromatic carbenoid insertion for the synthesis of fluorenes : This compound can be used in the synthesis of fluorenes, a type of polycyclic aromatic hydrocarbon. The specific methods and results are not provided in the source.
安全和危害
属性
IUPAC Name |
(3-chloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJHOWRPUPHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390609 | |
| Record name | 3-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxyphenylboronic acid | |
CAS RN |
175883-60-0 | |
| Record name | 3-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

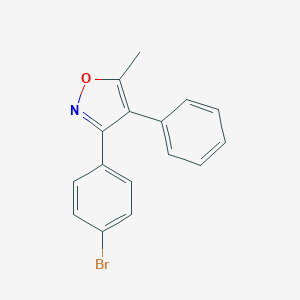
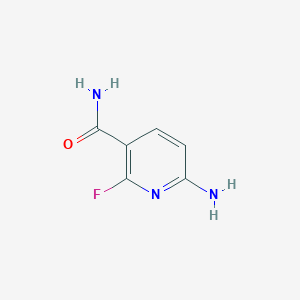
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
